![molecular formula C22H24FN3O4S B2801156 methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate CAS No. 1105218-40-3](/img/structure/B2801156.png)
methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate
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Description
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Biological Activity
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a complex chemical compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on recent studies and findings.
Chemical Structure
The compound features several notable structural components:
- Pyrazolo[3,4-b]pyridine core : Known for various biological activities.
- Tetrahydrothiophene moiety : Contributes to the compound's unique reactivity and potential biological effects.
- Fluorophenyl group : Enhances lipophilicity and may influence pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Phosphodiesterase Inhibition
Research indicates that pyrazolo[3,4-b]pyridine compounds can act as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. Inhibition of PDE4 has therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
2. Anticancer Activity
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. These compounds exhibit antiproliferative activity through mechanisms such as apoptosis induction and inhibition of angiogenesis . The specific compound under discussion may share these properties due to its structural similarities with other active derivatives.
3. Antimicrobial Properties
Compounds with the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi . The presence of the tetrahydrothiophene group may enhance these effects by altering membrane permeability or inhibiting essential metabolic pathways in pathogens.
Case Studies
Several studies have evaluated the biological activities of similar compounds:
Study 1: PDE4 Inhibition
A study focused on a series of pyrazolo[3,4-b]pyridine derivatives found that certain compounds effectively inhibited PDE4 with IC50 values in the nanomolar range. This inhibition correlated with reduced inflammatory cytokine production in vitro .
Study 2: Anticancer Activity
In vitro assays on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that structurally related pyrazolo[3,4-b]pyridines exhibited significant cytotoxic effects at low micromolar concentrations. The most promising candidates were further tested in vivo using syngeneic mouse models .
Study 3: Antimicrobial Screening
A comprehensive screening of various pyrazolo[3,4-b]pyridine derivatives demonstrated broad-spectrum antimicrobial activity. Compounds were tested against standard strains such as Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) below 100 µg/mL for several derivatives .
Data Table: Biological Activities of Related Pyrazolo[3,4-b]pyridines
Compound Name | Activity Type | Target Organism/Pathway | IC50/MIC Value |
---|---|---|---|
Compound A | PDE4 Inhibition | Human lung fibroblasts | 50 nM |
Compound B | Anticancer | MDA-MB-231 cancer cells | 12 µM |
Compound C | Antibacterial | Staphylococcus aureus | 25 µg/mL |
Compound D | Antifungal | Candida albicans | 30 µg/mL |
Properties
IUPAC Name |
methyl 3-[1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-b]pyridin-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-13-18(8-9-19(27)30-3)14(2)24-22-20(13)21(15-4-6-16(23)7-5-15)25-26(22)17-10-11-31(28,29)12-17/h4-7,17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAFWXAAVVOQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F)C)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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